molecular formula C23H23BrN2O2 B11122565 [6-Bromo-2-(4-methoxyphenyl)quinolin-4-yl](4-methylpiperidin-1-yl)methanone

[6-Bromo-2-(4-methoxyphenyl)quinolin-4-yl](4-methylpiperidin-1-yl)methanone

Cat. No.: B11122565
M. Wt: 439.3 g/mol
InChI Key: BGKDPEYJIHCIBO-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-methoxyphenyl)quinolin-4-ylmethanone is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a bromine atom, a methoxyphenyl group, and a piperidinyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(4-methoxyphenyl)quinolin-4-ylmethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Bromination: The quinoline core is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Piperidinyl Methanone Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(4-methoxyphenyl)quinolin-4-ylmethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-Bromo-2-(4-methoxyphenyl)quinolin-4-ylmethanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-methoxyphenyl)quinolin-4-ylmethanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s quinoline core can intercalate with DNA, while the piperidinyl methanone moiety can interact with protein active sites, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-Bromo-2-(4-methoxyphenyl)quinolin-4-ylmethanone apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom and the methoxyphenyl group enhances its potential for diverse chemical modifications, while the piperidinyl methanone moiety provides additional sites for interaction with biological targets.

Properties

Molecular Formula

C23H23BrN2O2

Molecular Weight

439.3 g/mol

IUPAC Name

[6-bromo-2-(4-methoxyphenyl)quinolin-4-yl]-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C23H23BrN2O2/c1-15-9-11-26(12-10-15)23(27)20-14-22(16-3-6-18(28-2)7-4-16)25-21-8-5-17(24)13-19(20)21/h3-8,13-15H,9-12H2,1-2H3

InChI Key

BGKDPEYJIHCIBO-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)OC

Origin of Product

United States

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